molecular formula C12H10ClFN2O B11860825 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine

2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine

Cat. No.: B11860825
M. Wt: 252.67 g/mol
InChI Key: JMWCWUDEGBGVJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine (CAS 1375457-39-8) is a versatile, trisubstituted pyrimidine building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-chloro group on the pyrimidine ring, which serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution reactions for further functionalization and library synthesis . Its core structure is closely related to classes of compounds investigated as potent inhibitors of essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel targets for antimalarial therapy . Research into such trisubstituted pyrimidine scaffolds has shown promise for developing dual-target inhibitors, which could help combat rising resistance to traditional antimalarial drugs . Furthermore, the incorporation of fluorine and methoxy substituents on the phenyl ring is a common strategy in lead optimization, as these groups can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . This compound is provided exclusively for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClFN2O

Molecular Weight

252.67 g/mol

IUPAC Name

2-chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine

InChI

InChI=1S/C12H10ClFN2O/c1-7-6-15-12(13)16-11(7)8-3-4-10(17-2)9(14)5-8/h3-6H,1-2H3

InChI Key

JMWCWUDEGBGVJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CC(=C(C=C2)OC)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine, 3-fluoro-4-methoxyphenylboronic acid, and methylating agents.

    Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the carbon-carbon bond between the pyrimidine ring and the fluoro-methoxyphenyl group. Palladium catalysts and base are used under controlled conditions to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-chloro group on the pyrimidine ring serves as a primary site for substitution. This position is activated toward nucleophilic displacement due to electron withdrawal by adjacent nitrogen atoms.

Key Reactions:

  • Amine Substitution :
    Reaction with primary/secondary amines under basic conditions yields 2-amino derivatives. For example, coupling with 4-fluoro-3-methoxyaniline via Buchwald-Hartwig amination (using Pd catalysts) produces substituted pyrimidine amines (Table 1) .

  • Methoxy Exchange :
    The chloro group can be replaced by methoxy via SNAr with sodium methoxide, though steric hindrance from the 5-methyl group may reduce reaction rates .

Table 1: Substitution Reactions at the 2-Position

ReagentConditionsProductYieldSource
4-Fluoro-3-methoxyanilinePd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, refluxN-(4-Fluoro-3-methoxyphenyl)-5-methylpyrimidin-4-amine14%
Sodium methoxideMethanol, 80°C2-Methoxy-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidineN/A

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings, critical for constructing complex architectures:

Suzuki-Miyaura Coupling

The pyrimidine’s 2-chloro group participates in cross-couplings with aryl boronic acids. For example, coupling with phenyl boronic acid using Pd(PPh₃)₄ generates biaryl derivatives .

Sonogashira Coupling

Alkynylation at the 2-position is feasible with terminal alkynes under Pd/Cu catalysis, forming ethynyl-pyrimidine hybrids .

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeReagentCatalyst SystemKey ProductYieldSource
SuzukiPhenyl boronic acidPd(PPh₃)₄, K₂CO₃, THF2-Phenyl-pyrimidine derivative62%*
SonogashiraTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, PPh₃2-Ethynyl-pyrimidine derivative55%*

*Hypothetical yields extrapolated from analogous systems in cited sources.

Functionalization of the Phenyl Substituent

The 3-fluoro-4-methoxyphenyl group undergoes selective modifications:

Demethylation of Methoxy Group

Treatment with BBr₃ in dichloromethane cleaves the methyl ether to yield a phenolic derivative, enabling further functionalization (e.g., sulfonation or acylation) .

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophiles to the para position, though steric and electronic effects from adjacent fluorine limit reactivity. Nitration or halogenation typically requires harsh conditions .

Pyrimidine Ring Expansion

Under strong acidic conditions, the pyrimidine ring can undergo ring-opening/expansion to form quinazoline derivatives, though this pathway is less explored for this specific compound .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties and biological activity .

Interaction with Biological Targets

While not a classical "chemical reaction," the compound’s interactions with kinases (e.g., PfGSK3, PfPK6) involve hydrogen bonding between the pyrimidine nitrogen atoms and conserved residues in ATP-binding pockets. Removal of the 2-chloro group reduces inhibitory potency by >10-fold, highlighting its critical role .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine serves as an important building block in the synthesis of pharmaceuticals. Compounds with similar structural motifs have been shown to exhibit significant biological activities, including enzyme inhibition and modulation of cellular pathways. For instance, derivatives of pyrimidine have been explored for their roles in cancer therapy and antimicrobial activity .

Case Study: Anticancer Activity
Research has indicated that compounds structurally related to this compound can inhibit various cancer cell lines. For example, similar pyrimidine derivatives demonstrated cytotoxic effects against MKN-45 and 5637 cell lines, suggesting that this compound may also possess anticancer properties worth investigating .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Similar compounds have shown effectiveness in inhibiting signaling cascades associated with IgE and IgG receptors, which are crucial in allergic responses and other immune functions . The specific interactions of this compound with target enzymes could be explored further to understand its therapeutic implications.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including palladium-catalyzed coupling reactions. The ability to modify this compound to create derivatives enhances its utility in medicinal chemistry.

Derivative Name Structural Features Potential Applications
2-Chloro-4-(isopropylthio)-5-methylpyrimidineIsopropylthio groupEnhanced reactivity for drug development
4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidineDifferent substitution patternVarying biological activity
2-Amino-4-chloro-5-fluoropyrimidineAmino groupDistinct reactivity for therapeutic applications

Research into the biological activity of similar compounds reveals potential antibacterial properties as well. For instance, certain derivatives have demonstrated selective activity against bacterial strains such as Staphylococcus aureus, indicating that this compound could also be investigated for antimicrobial applications .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine involves its interaction with specific molecular targets. The chloro and fluoro-methoxyphenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Medicinal Chemistry : The target compound’s aryl group at position 4 may enhance binding to hydrophobic pockets in kinase targets, while analogs like 2-Chloro-4-(trifluoromethyl)pyrimidine prioritize reactivity for intermediate synthesis .
  • Agrochemicals: Pyrimidines with phenoxy groups (e.g., CAS 2090297-94-0) could serve as herbicides due to their balanced solubility and stability .
  • Materials Science : Copper coordination complexes involving 5-methylpyrimidine (as in ) highlight the role of pyrimidine derivatives in designing metal-organic frameworks .

Biological Activity

2-Chloro-4-(3-fluoro-4-methoxyphenyl)-5-methylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure includes a chloro group at the 2-position, a methoxy group and a fluorine atom on a phenyl ring at the 4-position, and a methyl group at the 5-position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry for its potential applications in drug development and its interactions with various biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds reveals insights into its biological activity:

Compound Name Similarity Unique Features
2-Chloro-4-(isopropylthio)-5-methylpyrimidineHighContains isopropylthio group enhancing reactivity
4-Chloro-6-(3-fluoro-4-methoxyphenyl)-2-methylpyrimidineModerateDifferent substitution pattern affecting biological activity
2-Amino-4-chloro-5-fluoropyrimidineModerateAmino group provides distinct reactivity
2-Chloro-4-(methylthio)-5-methylpyrimidineModerateMethylthio group influencing solubility

The distinct arrangement of chloro, fluoro, and methoxy groups may confer unique chemical properties and biological activities compared to its analogs .

Case Studies and Research Findings

  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism : A study investigated the effects of similar compounds as CRF(1) receptor antagonists in rodent models of anxiety and depression. Although not directly involving this compound, these findings suggest potential pathways for therapeutic applications in mood disorders .
  • Anti-inflammatory Activity : Research on pyrimidine derivatives has shown promising anti-inflammatory effects through inhibition of COX enzymes. Compounds structurally related to this compound demonstrated significant IC50 values against COX-1 and COX-2, indicating potential for anti-inflammatory drug development .
  • Anticancer Potential : Various studies have explored the anticancer properties of pyrimidine derivatives. For instance, derivatives with similar structures exhibited cytotoxic effects against several cancer cell lines, highlighting the importance of substituent patterns in enhancing biological activity .

Q & A

Q. Yield Optimization Strategies :

  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Employ microwave-assisted synthesis to reduce reaction times.
  • Optimize chromatographic purification (e.g., flash column chromatography with gradient elution).
  • Monitor intermediates via HPLC or TLC to ensure stepwise efficiency .

What analytical techniques are most reliable for confirming the molecular structure and purity of this compound?

Basic Research Question
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify substituent positions (e.g., methoxy, fluoro, and methyl groups).
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist in analogous compounds) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion).
  • HPLC-PDA : Purity assessment (>95% for pharmacological studies) .

How do polymorphic forms of this compound impact its physicochemical properties, and how can they be characterized?

Advanced Research Question
Polymorphism can alter solubility, bioavailability, and stability. For example, dihedral angle variations (5.2° vs. 6.4°) in related pyrimidines result in distinct crystal packing .
Characterization Methods :

  • Single-Crystal X-ray Diffraction : Analyzes hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking.
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and phase transitions.
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under humidity .

What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Advanced Research Question
SAR studies focus on modifying substituents to enhance target affinity or selectivity:

  • Substituent Variation :
    • Replace the 3-fluoro-4-methoxyphenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., amino) groups .
    • Modify the 5-methyl group to bulkier alkyl chains to probe steric effects.
  • In Vitro Assays :
    • Enzyme Inhibition Assays (e.g., kinase or reductase inhibition) using fluorogenic substrates.
    • Cellular Uptake Studies with radiolabeled analogs (³H or ¹⁴C) .
  • Computational Modeling :
    • Molecular Docking (AutoDock, Glide) to predict binding modes to target proteins .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies in bioactivity may arise from:

  • Impurity Profiles : Use LC-MS to identify byproducts (e.g., dechlorinated or oxidized derivatives) .
  • Assay Conditions : Standardize protocols for pH, temperature, and cell lines (e.g., HepG2 vs. HEK293).
  • Solubility Limitations : Pre-treat compounds with DMSO or Cremophor EL to ensure homogeneous dispersion.
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to assess degradation rates .

What methodologies are used to design and synthesize analogs with improved pharmacokinetic properties?

Advanced Research Question
Key approaches include:

  • Prodrug Design : Introduce ester or amide moieties for enhanced oral bioavailability.
  • Metabolic Blocking : Fluorinate labile positions (e.g., ortho to methoxy) to reduce CYP450-mediated oxidation.
  • Parallel Synthesis : Utilize combinatorial chemistry to generate libraries of analogs for high-throughput screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.